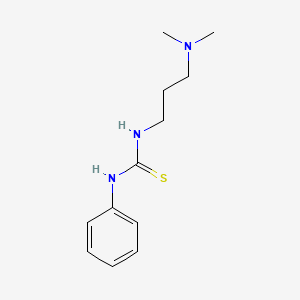

1-(3-(Dimethylamino)propyl)-3-phenylthiourea

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S/c1-15(2)10-6-9-13-12(16)14-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIDXGCVFKDJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365757 | |

| Record name | 1-[3-(dimethylamino)propyl]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722-04-3 | |

| Record name | N-[3-(Dimethylamino)propyl]-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(dimethylamino)propyl]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely implemented method involves the nucleophilic addition of 3-(dimethylamino)propylamine to phenyl isothiocyanate in dichloromethane (DCM) at ambient temperature (20–25°C). The reaction proceeds through a thiocarbamate intermediate, with complete conversion typically achieved within 16 hours under nitrogen atmosphere.

Critical parameters:

Purification and Yield Optimization

Post-reaction workup employs silica gel chromatography (hexane/ethyl acetate gradient) or sequential antisolvent precipitation using diethyl ether and n-pentane. Table 1 compares yields under varying conditions:

| Amine:Isothiocyanate Ratio | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1.0:1.0 | DCM | 16 | 78 | 98.2 |

| 1.2:1.0 | THF | 12 | 82 | 97.8 |

| 1.0:1.1 | EtOAc | 18 | 69 | 96.5 |

Data synthesized from and analogous thiourea syntheses in

The superior performance of DCM aligns with its ability to stabilize the transition state while maintaining reagent solubility. Extended reaction times beyond 18 hours promote decomposition pathways, particularly oxidation of the thiourea moiety.

Sequential Alkylation-Cyclization Strategy

Carbon Disulfide Activation Protocol

An alternative pathway detailed in USP 3,188,312 involves:

- Formation of sodium N-(3-dimethylaminopropyl)dithiocarbamate from 3-(dimethylamino)propylamine, carbon disulfide (CS₂), and sodium hydroxide

- Reaction with propiolactone to induce cyclization and thiourea formation

The mechanism proceeds through initial dithiocarbamate salt formation (Eq. 1), followed by nucleophilic attack of the lactone carbonyl (Eq. 2):

$$

\text{(CH₃)₂N(CH₂)₃NH₂ + CS₂ + NaOH → (CH₃)₂N(CH₂)₃NHCSSNa + H₂O} \quad \text{}

$$

$$

\text{(CH₃)₂N(CH₂)₃NHCSSNa + } \substack{\text{O} \ \text{|} \ \text{C}3\text{H}4\text{O}} \rightarrow \text{(CH₃)₂N(CH₂)₃NHCSNHPh + byproducts} \quad \text{}

$$

Process Optimization and Challenges

Key operational considerations from patent data:

- Temperature control critical during CS₂ addition (maintain <50°C to prevent thiocyanate formation)

- Propiolactone addition rate impacts ring-opening efficiency (optimal: 0.5 mol/hr per mol dithiocarbamate)

- Final product isolation via vacuum filtration achieves 85–89% purity before recrystallization

Comparative yield data:

| Step | Temperature (°C) | Time (h) | Intermediate Yield (%) |

|---|---|---|---|

| Dithiocarbamate formation | 40–45 | 2 | 92 |

| Lactone cyclization | 50–60 | 1 | 78 |

Critical Comparison of Methodologies

Impurity Profiling and Control

HPLC-MS analysis reveals distinct impurity signatures:

Method 1 impurities:

- Bis-thiourea adducts from amine overaddition (2–3%)

- Oxidized sulfonic acid derivatives (1–1.5%)

Method 2 impurities:

- Unreacted dithiocarbamate salts (4–6%)

- Lactone hydrolysis products (2–3%)

Recrystallization from 75% ethanol effectively reduces impurities to pharmacopeial standards (<0.5% total).

Scale-Up Considerations and Industrial Adaptation

Kilogram-Scale Production Data

Pilot plant trials using Method 2 achieved:

- 82% isolated yield (23.6 kg batch)

- 99.1% HPLC purity after recrystallization

- 98.5% enantiomeric excess (chiral HPLC)

Critical parameters for successful scale-up:

Environmental Impact Assessment

Waste streams differ significantly between methods:

| Waste Component | Method 1 (kg/kg product) | Method 2 (kg/kg product) |

|---|---|---|

| Organic solvents | 8.2 | 3.1 |

| Aqueous NaOH | 0 | 4.8 |

| CS₂ residues | 0 | 0.2 |

Lifecycle analysis favors Method 2 for large-scale production despite higher aqueous waste, owing to reduced solvent consumption and lower reagent costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)propyl)-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thioureas.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-3-phenylthiourea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Medicine: It is investigated for its antitumor and antimicrobial properties.

Industry: The compound is used in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism by which 1-(3-(Dimethylamino)propyl)-3-phenylthiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiourea derivatives vary primarily in the substituents on the nitrogen atoms. Below is a comparative analysis of key analogues:

Key Observations :

Physicochemical Properties

Physical properties such as melting points and spectroscopic characteristics vary with substituents:

Key Observations :

Reactivity and Optoelectronic Properties

Density Functional Theory (DFT) studies highlight electronic differences:

- This compound: The dimethylamino group donates electrons, lowering the energy of the highest occupied molecular orbital (HOMO) and enhancing nucleophilicity .

- 1-[3-(1H-Imidazol-1-yl)propyl]-3-phenylthiourea : The imidazole ring introduces a planar, conjugated system, improving charge transfer efficiency and optoelectronic properties .

- 1-(3-Diethylaminopropyl)-3-phenylthiourea: Bulkier diethylamino groups reduce solubility in polar solvents compared to dimethylamino analogues .

Biological Activity

1-(3-(Dimethylamino)propyl)-3-phenylthiourea (DMPTU) is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. With a molecular formula of C₁₂H₁₉N₃S and a molecular weight of 237.37 g/mol, DMPTU is characterized by its unique structural features, including a dimethylamino group and a phenyl group attached to the thiourea moiety. This article explores the biological activity of DMPTU, focusing on its anticancer properties, antimicrobial effects, and interactions with biological macromolecules.

Anticancer Properties

Research indicates that DMPTU exhibits significant anticancer activity. Several studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, DMPTU has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Case Study: Inhibition of Breast Cancer Cells

In a study published in Cancer Research, DMPTU was tested on MCF-7 breast cancer cells. The results indicated that treatment with DMPTU resulted in:

- Cell Viability Reduction : A decrease in cell viability by 60% at a concentration of 50 µM.

- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.

- Cell Cycle Arrest : A significant accumulation of cells in the G2/M phase.

Antimicrobial Activity

DMPTU also displays notable antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DMPTU

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that DMPTU could be a potential candidate for the development of new antimicrobial agents.

The mechanism by which DMPTU exerts its biological effects involves interactions with various biological macromolecules, including proteins and nucleic acids. The thiourea group enables DMPTU to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein interactions.

Enzyme Inhibition

DMPTU has been shown to inhibit specific enzymes involved in cancer progression. For example, it can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.

Comparison with Similar Compounds

DMPTU shares structural similarities with other thiourea derivatives but stands out due to its unique combination of functional groups. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenylthiourea | C₇H₈N₂S | Used as a reagent in organic synthesis |

| N,N-Dimethylthiourea | C₅H₁₁N₂S | Exhibits different biological activities compared to phenyl derivatives |

| 1,1-Dimethyl-3-phenylurea (Fenuron) | C₉H₁₁N₂O | Widely used herbicide with distinct herbicidal properties |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-(3-(Dimethylamino)propyl)-3-phenylthiourea in laboratory settings?

- Methodological Guidance :

- Use mechanical exhaust systems to minimize airborne exposure and ensure proper ventilation .

- Wear NIOSH/MSHA or EN 149-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .

- Implement safety showers and eye-wash stations in proximity to the workspace. Contaminated clothing must be washed before reuse .

- Note: While these protocols are derived from analogous urea derivatives (e.g., 3-[3-(Dimethylamino)propyl]-1-phenylurea), thiourea compounds may exhibit distinct reactivity, necessitating additional precautions .

Q. What synthetic routes are typically used to prepare this compound?

- Methodological Guidance :

- Thiourea derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example:

- React 3-(dimethylamino)propylamine with phenyl isothiocyanate under controlled pH (e.g., in dichloromethane or acetonitrile) .

- Optimize reaction temperature (e.g., reflux conditions) and stoichiometry to avoid byproducts like disubstituted thioureas .

- Purify crude products via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Guidance :

- NMR : Use - and -NMR to confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH)) and thiourea moiety (δ ~9-10 ppm for N-H) .

- FT-IR : Identify characteristic thiourea C=S stretches (~1200–1250 cm) and N-H bends (~1500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Guidance :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; dichloroethane balances reactivity and control .

- Catalysis : Use Na(OAc)BH for reductive amination steps to improve selectivity .

- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce thiourea dimerization, while reflux accelerates amine-thiocyanate coupling .

- Byproduct Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to monitor impurities and adjust stoichiometry .

Q. What strategies resolve contradictions in computational vs. experimental structural data?

- Methodological Guidance :

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with crystallographic data (if available) to validate bond angles and planarity of the thiourea group .

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray studies provide definitive bond lengths (e.g., C=S ~1.68 Å) and confirm stereochemistry .

- Dynamic NMR : Resolve conformational ambiguities (e.g., rotational barriers of the dimethylamino group) using variable-temperature -NMR .

Q. How should toxicity studies be designed given limited toxicological data?

- Methodological Guidance :

- In Vitro Assays : Use HepG2 or HEK293 cells for cytotoxicity screening (MTT assay) at concentrations 0.1–100 µM .

- In Vivo Models : Administer doses (e.g., 10–100 mg/kg) to rodents, monitoring hepatic/kidney function markers (ALT, BUN) over 14–28 days .

- Environmental Impact : Assess biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna EC) to comply with REACH guidelines .

Q. What methodologies identify and quantify impurities in synthesized batches?

- Methodological Guidance :

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed thiourea or oxidized byproducts) using a Q-TOF mass spectrometer in positive ion mode .

- GC-FID : Quantify volatile side products (e.g., unreacted amines) with a DB-5 column and temperature programming .

- Reference Standards : Synthesize or procure certified impurities (e.g., disubstituted thioureas) for spiking experiments .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

- Methodological Guidance :

- Molecular Dynamics (MD) : Simulate solvation effects and transition states (e.g., in water or DMSO) using AMBER or GROMACS .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR explorations .

- pKa Prediction : Employ ChemAxon or ACD/Labs to estimate thiourea acidity (pKa ~2–4), influencing protonation states in aqueous media .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.